molecular formula C10H12 B1205765 Benzene, 4-ethenyl-1,2-dimethyl- CAS No. 27831-13-6

Benzene, 4-ethenyl-1,2-dimethyl-

Cat. No. B1205765
CAS RN: 27831-13-6
M. Wt: 132.2 g/mol
InChI Key: PMZXJPLGCUVUDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of "Benzene, 4-ethenyl-1,2-dimethyl-" has been achieved through various methods, including microwave irradiation techniques and Wittig-type reactions. For example, microwave irradiation has been utilized to synthesize azine compounds with significant structural specificity, revealing intermolecular and intramolecular hydrogen bonding interactions within their crystal structures (Kurian et al., 2013). Similarly, the Wittig-Horner reaction has been employed to synthesize derivatives exhibiting specific fluorescence properties, indicating the versatility of synthetic approaches for these compounds (Zuo-qi, 2015).

Molecular Structure Analysis

Studies on the molecular structure of derivatives of "Benzene, 4-ethenyl-1,2-dimethyl-" have been conducted using techniques such as X-ray diffraction. These studies have provided insights into the crystal structures, lattice parameters, and molecular arrangements of these compounds. For instance, single-crystal X-ray diffraction has been used to determine the crystal system, lattice parameters, and surface morphology of crystalline compounds, contributing to a deeper understanding of their structural properties (Kurian et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of "Benzene, 4-ethenyl-1,2-dimethyl-" derivatives have been explored through various reactions, including oxidative Pd-catalyzed cyclization and alkylation. These reactions have led to the formation of structurally diverse compounds with potential applications in different fields. For example, the oxidative Pd-catalyzed cyclization of 2-alkynylbenzyl alcohols has been reported to yield specific cyclic compounds with defined structures (Bacchi et al., 2004).

Physical Properties Analysis

The physical properties, including solubility, molecular weight, and optical properties, of "Benzene, 4-ethenyl-1,2-dimethyl-" derivatives have been characterized. These properties are crucial for their application in various domains, such as materials science. For instance, the synthesis and characterization of poly(2,5-thienylene-1,2-dimethoxy-ethenylene) have revealed its solubility in organic solvents, molecular weight, and conductivity upon doping, demonstrating its potential as a conductive material (Peeters et al., 1993).

Chemical Properties Analysis

The chemical properties of "Benzene, 4-ethenyl-1,2-dimethyl-" derivatives, such as their reactivity towards different reagents and conditions, have been extensively studied. These studies have provided valuable information on the behavior of these compounds in various chemical environments, facilitating their application in synthesis and material development. For instance, the reaction of dimethyl 2-(1,3-butadienyl)cyclopropane-1,1-dicarboxylate with Ph3SnH has been described, showcasing the transformation of specific substrates into cyclic compounds with high yields (Miura et al., 1988).

Scientific Research Applications

1. Polymerization Reactions

Benzene derivatives, similar to 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene and 1,4-bis[2-(3′,3″-dimethyl-4′,4″-diheptyloxyphenyl)ethynyl]benzene, have been utilized in polymerization reactions. These compounds display mesomorphic behavior and form mesomorphic EDA complexes with p-chloranil as an electron acceptor. They also show a depression of the nematic-isotropic transition temperature, indicating their potential use in advanced material science applications (Pugh & Percec, 1990).

2. Organic Synthesis

In organic synthesis, dimethyl 2-(1,3-butadienyl)cyclopropane-1,1-dicarboxylate reacts with catalytic amounts of Ph3SnH in benzene to yield dimethyl 2-ethenyl-3-cyclopentene-1,1-dicarboxylate. This transformation exemplifies the utility of benzene derivatives in facilitating complex organic reactions (Miura, Fugami, Oshima, & Utimoto, 1988).

3. Quantum Chemical Studies

Benzene derivatives like 2,5‐dimethoxy‐1,4‐bis‐[2‐(2,4‐dimethoxyphenyl)ethenyl]benzene have been studied using quantum chemical calculations and single-crystal X-ray diffraction. These studies help in understanding the configurational isomers and barriers of rotation, which are crucial for designing molecules with specific electronic and structural properties (Wu et al., 1996).

4. Spectroscopy and Conductivity

Specific benzene derivatives have been synthesized for studying their spectroscopy, conductivity, and solubility. This research aids in understanding the molecular structure and dynamics of these compounds, which is vital for applications in electronics and materials science (Jacobs et al., 1993).

5. Nonlinear Optical Applications

Certain benzene derivatives have been used to create extended dipolar nonlinear optical chromophores. These compounds display intense, visible metal-to-ligand charge-transfer bands and have potential applications in optical materials and photonics (Coe et al., 2006).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

4-ethenyl-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-4-10-6-5-8(2)9(3)7-10/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZXJPLGCUVUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182148
Record name Benzene, 4-ethenyl-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 4-ethenyl-1,2-dimethyl-

CAS RN

27831-13-6
Record name Benzene, 4-ethenyl-1,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027831136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 4-ethenyl-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethenyl-1,2-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzene, 4-ethenyl-1,2-dimethyl-
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Citations

For This Compound
83
Citations
ZK UGORJI - 2021 - ir.mtu.edu.ng
Polycystic Ovarian Syndrome (PCOS) or Stein- Leventhal syndrome is a metabolic endocrine disorder that is very common in women of reproductive age affecting approximately 2-10% …
Number of citations: 0 ir.mtu.edu.ng
MM Rashid, M Sarker - American Journal of Enviroment, Enrgy and …, 2013 - academia.edu
Waste plastics mixture and waste tire mixture to liquid fuel was recovery using ferric carbonate catalyst at temperature range 250 430 ºC. Raw materials were low density polyethylene, …
Number of citations: 9 www.academia.edu
D Li, H Zhang, M Usman, Z Li, L Han, C Li… - Journal of Renewable …, 2014 - pubs.aip.org
With the dramatic increasing of economy, the conflict between the lack of petroleum resource and sharply increasing demand for gasoline and diesel has restricted the continuous …
Number of citations: 7 pubs.aip.org
M Sarker, MM Rashid, MS Rahman, M Molla - 2012 - scirp.org
Polystyrene (PS) waste plastic to renewable energy or naphtha grade fuel production through fractional distillation process was applied and PS liquefaction temperature range was 250?…
Number of citations: 12 www.scirp.org
A Bouhouia, MC Maazi, A Chefrour - Analele Universităţii din …, 2020 - univ-soukahras.dz
Artemisia herba-alba Asso (Asteraceae) essential oil from Fedj el dib region (Souk Ahras, Algeria) was obtained by hydro-distillation of aerial parts (stems, leaves and flowers) and …
Number of citations: 2 www.univ-soukahras.dz
J Wang, J Jiang, Z Zhong, K Wang, X Wang… - Energy Conversion and …, 2019 - Elsevier
Fast co-pyrolysis of bamboo sawdust and waste plastic (linear low-density polyethylene, LLDPE) over a dual catalytic stage of synthesized CeO 2 /γ-Al 2 O 3 and HZSM-5 was …
Number of citations: 60 www.sciencedirect.com
Z Shah, R Cataluña Veses, MA Ceschi… - … Los Angeles. Vol. 5, no. 1 …, 2017 - lume.ufrgs.br
The aim of this study was to separate phenol from Bio-Oil obtained from the pyrolysis of agricultural wastes (BAW). The BAW was obtained in one step catalytic pyrolysis in which …
Number of citations: 38 www.lume.ufrgs.br
M Sarker, MM Rashid - International Journal of Renewable Energy …, 2012 - academia.edu
Waste plastics are creating environmental problems and occupying large amount of landfill. PVC waste is generating~ 10% and PET~ 8% from total waste plastics. Catalytic …
Number of citations: 3 www.academia.edu
Z Shah, R Cataluña Veses, RA Aguilhera… - … . Vol. 2, no. 5 (May. 2016 …, 2016 - lume.ufrgs.br
In this paper, we have done some important analysis of bio-oil obtained from the pyrolysis of coffee and eucalyptus sawdust in the presence of 5% Hydrogen. The bio-oil was obtained …
Number of citations: 5 www.lume.ufrgs.br
Z Shah, R Cataluña Veses, R Silva - … . Los Angeles. Vol. 7, no. 2 (Apr …, 2016 - lume.ufrgs.br
Pyrolysis is a thermal process for converting various biomasses, wastes and residues to produce high-energydensity fuels (bio-oil). In this paper, we have done some important analysis …
Number of citations: 8 www.lume.ufrgs.br

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